molecular formula C10H12N2O2 B8513601 3-Amino-N-(oxetan-3-yl)benzamide

3-Amino-N-(oxetan-3-yl)benzamide

Cat. No. B8513601
M. Wt: 192.21 g/mol
InChI Key: UMTROOQLBSFEJS-UHFFFAOYSA-N
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Patent
US09428499B2

Procedure details

To a stirred solution of 3-Nitro-N-(oxetan-3-yl)benzamide (0.06 g, 0.270 mmol) in methanol (5 ml) was added Pd/C (2.87 mg) and the reaction mixture was stirred under hydrogen atmosphere for 20 min. The reaction mixture was diluted with methanol (10 ml) and the mixture was filtered through celite, and the filtrate was concentrated under vacuum to afford the title compound (48 mg).
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.87 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:14]=[CH:15][CH:16]=1)[C:7]([NH:9][CH:10]1[CH2:13][O:12][CH2:11]1)=[O:8])([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:14]=[CH:15][CH:16]=1)[C:7]([NH:9][CH:10]1[CH2:13][O:12][CH2:11]1)=[O:8]

Inputs

Step One
Name
Quantity
0.06 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)NC2COC2)C=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
2.87 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under hydrogen atmosphere for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC=1C=C(C(=O)NC2COC2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.